molecular formula C7HCl2F3N2O4 B6360499 2,6-Dichloro-3,5-dinitro-benzotrifluoride CAS No. 67294-45-5

2,6-Dichloro-3,5-dinitro-benzotrifluoride

Cat. No. B6360499
CAS RN: 67294-45-5
M. Wt: 304.99 g/mol
InChI Key: AYEIRDQZFMMZIW-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dinitro-benzotrifluoride, also known as DDNB, is a chemical compound that belongs to the family of nitrobenzotrifluorides. It has been used in scientific research applications as a reagent, and has a variety of biochemical and physiological effects.

Scientific Research Applications

2,6-Dichloro-3,5-dinitro-benzotrifluoride has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein folding, and DNA binding. 2,6-Dichloro-3,5-dinitro-benzotrifluoride has also been used to study the effects of oxidative stress, and has been shown to induce apoptosis in cancer cells. Additionally, 2,6-Dichloro-3,5-dinitro-benzotrifluoride has been used to study the effects of nitroaromatic compounds on the environment, and to study the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dinitro-benzotrifluoride is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and to interfere with the folding of proteins. It is also thought to act as an oxidizing agent, and to induce the formation of reactive oxygen species, which can lead to oxidative stress and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Dichloro-3,5-dinitro-benzotrifluoride have been studied in a variety of organisms. In humans, 2,6-Dichloro-3,5-dinitro-benzotrifluoride has been shown to induce apoptosis in cancer cells, and to inhibit the growth of certain bacteria. In animals, 2,6-Dichloro-3,5-dinitro-benzotrifluoride has been shown to induce oxidative stress, and to affect the metabolism of certain hormones. Additionally, 2,6-Dichloro-3,5-dinitro-benzotrifluoride has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Dichloro-3,5-dinitro-benzotrifluoride in laboratory experiments include its relatively low cost and its high yield in the synthesis reaction. Additionally, 2,6-Dichloro-3,5-dinitro-benzotrifluoride is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of 2,6-Dichloro-3,5-dinitro-benzotrifluoride is its potential toxicity, as it has been shown to induce oxidative stress and apoptosis in certain cells. Additionally, 2,6-Dichloro-3,5-dinitro-benzotrifluoride can be difficult to handle, as it is a highly reactive compound.

Future Directions

The future directions for 2,6-Dichloro-3,5-dinitro-benzotrifluoride research include further studies of its mechanism of action, its effects on human and animal physiology, and its potential applications in drug discovery. Additionally, further studies of its toxicity and potential environmental impacts are needed. Additionally, further studies of its potential applications in the study of oxidative stress and apoptosis are needed. Finally, further studies of its potential applications in the study of enzyme inhibition, protein folding, and DNA binding are needed.

Synthesis Methods

The synthesis of 2,6-Dichloro-3,5-dinitro-benzotrifluoride is relatively straightforward and involves the reaction of 3,5-dinitrobenzotrifluoride with chlorine gas in a chlorination reaction. The reaction is typically performed in aqueous solutions, and the product is isolated by precipitation or filtration. The yield of the reaction is typically high, with yields of up to 95% reported in the literature.

properties

IUPAC Name

2,4-dichloro-1,5-dinitro-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2O4/c8-5-2(13(15)16)1-3(14(17)18)6(9)4(5)7(10,11)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEIRDQZFMMZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-dinitro-benzotrifluoride

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